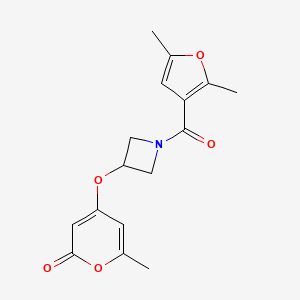![molecular formula C15H21N B2990419 N-Methyl-1-[3-(2-phenylethyl)-1-bicyclo[1.1.1]pentanyl]methanamine CAS No. 2287334-09-0](/img/structure/B2990419.png)
N-Methyl-1-[3-(2-phenylethyl)-1-bicyclo[1.1.1]pentanyl]methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl-1-[3-(2-phenylethyl)-1-bicyclo[111]pentanyl]methanamine is a unique compound with a fascinating structural profile This molecule combines the rigid bicyclo[11
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-1-[3-(2-phenylethyl)-1-bicyclo[1.1.1]pentanyl]methanamine typically begins with the preparation of the bicyclo[1.1.1]pentane core. This can be achieved through [2+2+1] cycloaddition reactions involving tricyclo[1.1.0.0^1,3]pentane and appropriate reagents. The phenylethyl group can be introduced via a Friedel-Crafts alkylation reaction using phenylethyl chloride. The final step involves the reductive amination of the intermediate with N-methylmethanamine under hydrogenation conditions, often catalyzed by palladium on carbon.
Industrial Production Methods
For industrial-scale production, continuous flow reactors are often employed to ensure consistent reaction conditions and yield optimization. Catalytic hydrogenation remains the preferred method for the final amination step, ensuring high purity and yield of the target compound.
Analyse Des Réactions Chimiques
Types of Reactions it Undergoes
N-Methyl-1-[3-(2-phenylethyl)-1-bicyclo[1.1.1]pentanyl]methanamine undergoes various chemical reactions, including:
Oxidation: : The bicyclo[1.1.1]pentane core can be oxidized to form ketone derivatives.
Reduction: : The compound can be reduced to generate dehydrogenated analogs.
Substitution: : The phenylethyl group can be subjected to electrophilic substitution, yielding different derivatives.
Common Reagents and Conditions
Oxidation: : Potassium permanganate or chromium trioxide in acidic media.
Reduction: : Sodium borohydride or lithium aluminum hydride under standard conditions.
Substitution: : Typical electrophilic reagents such as bromine or nitric acid, depending on the desired substitution pattern.
Major Products Formed from These Reactions
Oxidation: : Formation of ketone derivatives.
Reduction: : Dehydrogenated bicyclo[1.1.1]pentane analogs.
Substitution: : Phenylethyl-substituted derivatives with different functional groups.
Applications De Recherche Scientifique
Chemistry
The compound’s unique structural motif makes it a subject of interest for creating novel catalysts and studying reaction mechanisms involving rigid molecular scaffolds.
Biology
In biological research, N-Methyl-1-[3-(2-phenylethyl)-1-bicyclo[1.1.1]pentanyl]methanamine is explored for its potential interactions with various biomolecular targets, potentially serving as a model compound for studying structure-activity relationships.
Medicine
Preliminary studies suggest that derivatives of this compound could exhibit pharmacological activities, including neuroprotective and anti-inflammatory effects, making it a candidate for drug discovery.
Industry
In industrial applications, this compound may be used in the development of advanced materials, owing to the rigidity and stability provided by the bicyclo[1.1.1]pentane core.
Mécanisme D'action
N-Methyl-1-[3-(2-phenylethyl)-1-bicyclo[1.1.1]pentanyl]methanamine exerts its effects primarily through its interaction with molecular targets involving hydrogen bonding and hydrophobic interactions. The bicyclo[1.1.1]pentane core provides a rigid framework that influences the spatial orientation of functional groups, affecting binding affinity and specificity. Pathways involved include neurotransmitter modulation and inflammatory response pathways.
Comparaison Avec Des Composés Similaires
Comparison with Other Similar Compounds
N-Methyl-1-[3-(2-phenylethyl)-1-bicyclo[1.1.1]pentanyl]methanamine is unique due to its combination of the bicyclo[1.1.1]pentane core with phenylethyl and methylamine groups. Similar compounds include:
1-(Phenylethyl)-3-bicyclo[1.1.1]pentane carboxylic acid: : Lacks the methylamine group, resulting in different chemical reactivity and biological activity.
N-Methyl-3-(2-phenylethyl)-2-azabicyclo[2.2.1]heptane: : Contains a different bicyclic scaffold, altering its interaction with molecular targets.
Propriétés
IUPAC Name |
N-methyl-1-[3-(2-phenylethyl)-1-bicyclo[1.1.1]pentanyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N/c1-16-12-15-9-14(10-15,11-15)8-7-13-5-3-2-4-6-13/h2-6,16H,7-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLJANAMKCBJRQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC12CC(C1)(C2)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N,N-Di([1,1'-biphenyl]-4-yl)-4'-bromo-[1,1'-biphenyl]-4-amine](/img/structure/B2990337.png)



![N1-([2,2'-bifuran]-5-ylmethyl)-N2-(2-(trifluoromethyl)phenyl)oxalamide](/img/structure/B2990343.png)
![N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-2-methoxyacetamide](/img/structure/B2990344.png)
![4-methyl-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]piperazine-1-carboxamide](/img/structure/B2990345.png)


![N-(2,3-dimethylphenyl)-2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2990352.png)

![N-butyl-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide](/img/structure/B2990354.png)
![Imidazo[1,2-a]pyrazine-8-thiol](/img/structure/B2990358.png)
![N-(1-cyanocyclohexyl)-2-{[4-cyclopropyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-methylacetamide](/img/structure/B2990359.png)
